4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate
Overview
Description
4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds with a wide range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science. This particular compound is characterized by the presence of a chromenone core with a phenyl group at the 3-position and a 2-methoxybenzoate ester at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Introduction of the Phenyl Group: The phenyl group can be introduced at the 3-position of the chromenone core via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the 7-hydroxy group of the chromenone with 2-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for the Pechmann condensation and automated systems for the subsequent steps to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the methoxy group, leading to the formation of quinones or demethylated products.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, potentially converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products
Oxidation: Quinones or demethylated chromenones.
Reduction: Hydroxychromenones.
Substitution: Amino or thioester derivatives of the chromenone.
Scientific Research Applications
Chemistry
In chemistry, 4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Chromenones are known for their anti-inflammatory, antioxidant, and anticancer properties, and this compound is no exception. It is investigated for its ability to interact with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. It is evaluated for its efficacy in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders due to its bioactive properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modifications.
Mechanism of Action
The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate involves its interaction with various molecular targets. The chromenone core can intercalate with DNA, inhibiting the replication of cancer cells. The phenyl group and the ester moiety can enhance its binding affinity to enzymes, leading to the inhibition of enzymatic activities that are crucial for disease progression. Additionally, the compound can modulate signaling pathways involved in inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4-oxo-4H-chromen-7-yl benzoate: Lacks the phenyl group at the 3-position, which may reduce its bioactivity.
3-phenyl-4H-chromen-7-yl acetate: Has an acetate group instead of the 2-methoxybenzoate, which can alter its chemical reactivity and biological properties.
4-oxo-3-phenyl-4H-chromen-7-yl 4-methoxybenzoate: Similar structure but with a methoxy group at a different position, affecting its interaction with biological targets.
Uniqueness
4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate stands out due to the specific positioning of its functional groups, which confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) 2-methoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O5/c1-26-20-10-6-5-9-18(20)23(25)28-16-11-12-17-21(13-16)27-14-19(22(17)24)15-7-3-2-4-8-15/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBWKKAVWHWNOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214770 | |
Record name | 4-Oxo-3-phenyl-4H-1-benzopyran-7-yl 2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449740-15-2 | |
Record name | 4-Oxo-3-phenyl-4H-1-benzopyran-7-yl 2-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=449740-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxo-3-phenyl-4H-1-benzopyran-7-yl 2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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